molecular formula C16H15N3S B5800847 Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine

Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine

Cat. No.: B5800847
M. Wt: 281.4 g/mol
InChI Key: UCRCFPODINPNEY-UHFFFAOYSA-N
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Description

Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine is a complex organic compound that features a phenethyl group attached to a thiazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction between a thioamide and an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The phenethyl group is then attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure with similar pharmacological properties.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.

    Pyridine derivatives: Molecules containing a pyridine ring, often used in medicinal chemistry.

Uniqueness

Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-5-13(6-3-1)8-10-18-16-19-15(12-20-16)14-7-4-9-17-11-14/h1-7,9,11-12H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCFPODINPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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